Mtsea

GPCR melanocortin receptor ligand binding inhibition

MTSEA (2-aminoethyl methanethiosulfonate, CAS 16599-33-0) is a methanethiosulfonate (MTS)-based sulfhydryl-reactive reagent widely employed as a cysteine-modifying tool compound in substituted cysteine accessibility method (SCAM) studies and ion channel functional mapping. With a molecular weight of 236.15 g/mol (hydrobromide salt) and a calculated molecular diameter of approximately 3.6 Å , MTSEA introduces a positively charged, lysine-mimetic ethylammonium moiety upon covalent modification of free cysteine thiols.

Molecular Formula C3H9NO2S2
Molecular Weight 155.2 g/mol
Cat. No. B10765157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMtsea
Molecular FormulaC3H9NO2S2
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESCS(=O)(=S)OCCN
InChIInChI=1S/C3H9NO2S2/c1-8(5,7)6-3-2-4/h2-4H2,1H3
InChIKeyHKERMLQDWIEJQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MTSEA (2-Aminoethyl Methanethiosulfonate): Procurement and Selection Guide for Thiol-Reactive Reagents in Structural Biology


MTSEA (2-aminoethyl methanethiosulfonate, CAS 16599-33-0) is a methanethiosulfonate (MTS)-based sulfhydryl-reactive reagent widely employed as a cysteine-modifying tool compound in substituted cysteine accessibility method (SCAM) studies and ion channel functional mapping [1]. With a molecular weight of 236.15 g/mol (hydrobromide salt) and a calculated molecular diameter of approximately 3.6 Å [2], MTSEA introduces a positively charged, lysine-mimetic ethylammonium moiety upon covalent modification of free cysteine thiols . Unlike alternative MTS reagents with bulkier charged head groups, MTSEA serves a unique and irreplaceable role in structural biology experiments where reagent size and membrane permeability are critical experimental variables. This compound is procured exclusively as a laboratory research reagent and is not approved for therapeutic or diagnostic use.

MTSEA vs. MTSET and MTSES: Why Generic Cysteine-Reactive Reagents Cannot Substitute in Membrane Protein Topology Mapping


Procurement substitution among methanethiosulfonate (MTS) reagents—particularly MTSEA, MTSET, and MTSES—is scientifically unsound despite their shared cysteine-reactive sulfonate core. These reagents differ fundamentally in three experimentally consequential dimensions: (1) molecular size (MTSEA ~3.6 Å vs. MTSET/MTSES ~5.8 Å diameter), (2) electrostatic charge at physiological pH (MTSEA: positive; MTSET: positive; MTSES: negative), and (3) membrane permeability (MTSEA: membrane-permeable; MTSET/MTSES: membrane-impermeable) [1]. Critically, substitution with alternative sulfhydryl reagents such as iodoacetamide (IAA) or N-ethylmaleimide (NEM) fails entirely for specific receptor systems—in human melanocortin-4 receptor (MC4R) studies, only MTSEA inhibited ligand binding while other sulfhydryl-reactive reagents produced no detectable effect [2]. The following quantitative evidence establishes exactly where and why MTSEA must be selected over its closest analogs.

MTSEA Quantitative Differentiation Evidence: Head-to-Head Comparison Data vs. MTSET, MTSES, IAA, and NEM


MC4 Receptor: MTSEA Achieves Complete Ligand-Binding Inhibition While IAA and NEM Show Zero Effect

In human melanocortin-4 receptor (MC4R) stably expressed in HEK-293 cells, MTSEA inhibited binding of both agonist 125I-NDPα-MSH and antagonist 125I-SHU9119 in a concentration-dependent manner [1]. Mutation of Cys130 to alanine completely abolished MTSEA's inhibitory effect. Critically, alternative sulfhydryl-reactive reagents iodoacetamide (IAA) and N-ethylmaleimide (NEM) produced no detectable effect on ligand binding under identical experimental conditions [2]. This demonstrates that covalent modification of Cys130 by MTSEA disrupts ligand binding through a charge-based mechanism that smaller alkylating reagents cannot recapitulate.

GPCR melanocortin receptor ligand binding inhibition

hSGLT1 Transporter: MTSEA Demonstrates 5-Fold Higher Reactivity Than MTSET at Residue H83C

In human sodium-glucose cotransporter 1 (hSGLT1) cysteine scanning studies, the second-order reaction rate constant for MTSEA modification at residue H83C was measured at κ = 4,000 M⁻¹·s⁻¹ (MTSEA-equivalent normalized). The same study established that MTSEA is inherently more reactive than MTSET, requiring a 5-fold normalization multiplier for MTSET rates to enable direct comparison [1]. At residue H83C specifically, the concentration required for ~50% inhibition in 2 minutes was 1 μM for MTSEA versus 5 μM for MTSET under identical Na⁺ buffer conditions [2].

SCAM glucose transporter reaction kinetics

hASBT Bile Acid Transporter: MTSEA Penetrates Entire TM7 Length While MTSET and MTSES Access Only Extracellular Half

In human apical sodium-dependent bile acid transporter (hASBT/SLC10A2) transmembrane domain VII (TM7) mapping, a direct comparison of three polar MTS reagents revealed stark differences in spatial accessibility. MTSET (diameter ~5.8 Å, positive charge) and MTSES (diameter ~5.8 Å, negative charge) could access and inhibit only residues lining the extracellular half of TM7; amino acids situated deeper within the membrane were unaffected by either reagent. In contrast, the relatively smaller MTSEA (diameter ~3.6 Å) accessed and modified residues along the entire length of TM7 [1]. Furthermore, MTSEA sensitivity was significantly modulated by coapplication with substrates, confirming functional relevance of the deeper accessible sites [2].

membrane transporter SCAM accessibility mapping

rNav1.4 Skeletal Muscle Sodium Channel: MTSEA Modification Rate Exceeds MTSET by 100-Fold at Extracellular Cysteine Site

In the rat skeletal muscle voltage-gated sodium channel rNav1.4, site-directed cysteine mutants at the extracellular pore region (domain I SS2 segment) revealed pronounced differential modification rates between MTS reagents. At residue K1237C, the second-order modification rate constant for MTSEA was measured at 13,900 ± 700 M⁻¹·s⁻¹, whereas the rate constant for MTSET was only 142 ± 5 M⁻¹·s⁻¹ under identical voltage-clamp conditions [1]. This represents an approximately 100-fold higher reactivity for MTSEA at this extracellularly accessible cysteine site.

ion channel voltage-gated sodium channel cysteine scanning

MTSEA Hydrolytic Half-Life of 15 Minutes at pH 7.5 Enables Practical Experimental Windows

All methanethiosulfonate reagents undergo spontaneous hydrolysis in aqueous solution, and this degradation rate directly impacts experimental reproducibility and procurement frequency. At pH 7.5 and room temperature, MTSEA hydrolyzes with a half-life of approximately 15 minutes, compared to 10 minutes for MTSET and 20 minutes for MTSES . Routine application concentrations for Xenopus oocyte SCAM experiments are: 2.5 mM MTSEA, 1 mM MTSET, or 10 mM MTSES, applied for 1 to 5 minutes . The recommended experimental working concentrations reflect the intrinsic reactivity differences among reagents.

reagent stability aqueous hydrolysis experimental protocol

Nav1.5 Cardiac vs. Nav1.4 Skeletal Isoform Selectivity: MTSEA Effects Are Isoform-Specific and State-Dependent

Comparative analysis of voltage-gated sodium channel isoforms reveals that MTSEA exhibits isoform-specific and conformational state-dependent modification profiles. In the human cardiac Nav1.5 isoform, the C373Y mutant (designed to eliminate native cysteine reactivity) unexpectedly showed MTSEA-mediated reduction in whole-cell Na⁺ current (INa) following extended 4–8 minute exposures, but only when channels were in the inactivated conformational state; MTSEA had little effect on closed-state channels [1]. In contrast, the human skeletal muscle isoform hNav1.4, which naturally bears a tyrosine at the homologous position (C407), displayed no comparable MTSEA sensitivity under any tested condition [2].

ion channel isoform Nav1.5 Nav1.4 state-dependent modification

MTSEA Application Scenarios: Optimal Use Cases Based on Quantitative Differentiation Evidence


Deep Transmembrane Topology Mapping via SCAM in Membrane Transporters and GPCRs

Based on the hASBT TM7 study evidence showing that MTSEA penetrates the entire transmembrane domain length while MTSET and MTSES access only extracellular-facing residues [1], MTSEA is the required MTS reagent for laboratories performing substituted cysteine accessibility method (SCAM) studies that require probing residues located in the membrane-buried or intracellular portions of transmembrane helices. For transporters such as SLC10A2, NCKX2, and structurally related solute carriers, MTSEA uniquely enables comprehensive topological mapping that membrane-impermeable alternatives cannot achieve [2]. Procurement specifications should verify the hydrobromide salt form (CAS 16599-33-0) with ≥95% purity and appropriate molecular weight (236.15 g/mol) for reproducible intracellular access.

GPCR Binding-Site Electrostatic Mapping Where Iodoacetamide and NEM Fail

For melanocortin-4 receptor and potentially other Class A GPCRs where charge neutralization at specific cysteine residues is hypothesized to regulate ligand binding, MTSEA is the only validated sulfhydryl-reactive reagent capable of producing functional inhibition. The MC4R evidence demonstrates that iodoacetamide and N-ethylmaleimide produce no detectable effect on ligand binding [1], whereas MTSEA achieves concentration-dependent, Cys130-mediated inhibition of both agonist and antagonist binding [2]. Laboratories investigating GPCR binding-site electrostatics via cysteine scanning should not substitute MTSEA with alternative thiol reagents, as functional readouts may be completely absent with improper reagent selection.

Extracellular Ion Channel Pore Architecture Studies Requiring Rapid Modification Kinetics

Based on rNav1.4 K1237C modification rate data showing MTSEA achieves ~13,900 M⁻¹·s⁻¹ compared to only ~142 M⁻¹·s⁻¹ for MTSET at extracellularly accessible sites [1], MTSEA is the optimal MTS reagent for extracellular SCAM experiments where rapid, complete cysteine modification is required before channel rundown compromises data quality. Electrophysiology laboratories using two-electrode voltage clamp or patch clamp with expressed ion channels (Nav, Kv, Cav, TRP families) should procure MTSEA for extracellular cysteine accessibility studies, while reserving MTSET or MTSES for experiments requiring bulkier probe dimensions or distinct electrostatic charges for differential accessibility mapping.

Cardiac Sodium Channel hNav1.5 SCAM Studies Requiring Extended Incubation Protocols

For research groups using cysteine-substituted hNav1.5 constructs in the C373Y MTS-resistant background, MTSEA application protocols must account for the time- and state-dependent modification profile. Evidence from O'Reilly and Shockett (2012) demonstrates that 4–8 minute exposures are required to observe MTSEA-mediated INa reduction, and channels must be maintained in the inactivated conformational state for effective modification [1]. hNav1.4 researchers should note that this isoform exhibits no comparable MTSEA sensitivity and thus serves as a useful negative control. Procurement planning should ensure sufficient compound quantity for extended incubation protocols, and fresh solution preparation immediately before use is essential given the 15-minute aqueous half-life.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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